molecular formula C10H18N2 B016831 2,2,6,6-Tetramethyl-4-cyanopiperidine CAS No. 67845-90-3

2,2,6,6-Tetramethyl-4-cyanopiperidine

Cat. No.: B016831
CAS No.: 67845-90-3
M. Wt: 166.26 g/mol
InChI Key: DOKXGFDUBRWFCC-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile is an organic compound with the molecular formula C10H18N2. It is a pinkish solid that is soluble in solvents such as dimethyl sulfoxide, methanol, and water . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

2,2,6,6-Tetramethyl-4-cyanopiperidine is a hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals . .

Mode of Action

For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Pharmacokinetics

It is soluble in dmso, ethanol, and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound at -20°C , suggesting that temperature can affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be synthesized from triacetonamine and tosylmethyl isocyanide . The reaction involves the formation of the piperidine ring and the introduction of the nitrile group. The reaction conditions typically include the use of a solvent such as methanol or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, triacetonamine and tosylmethyl isocyanide, are sourced in bulk, and the reaction is carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxone and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile can be compared with similar compounds such as:

The uniqueness of 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile lies in its nitrile group, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXGFDUBRWFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070695
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67845-90-3
Record name 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does 4-Cyano-2,2,6,6-tetramethylpiperidine contribute to the magnetic properties observed in the synthesized lanthanide-radical chains?

A1: 4-Cyano-2,2,6,6-tetramethylpiperidine, a stable radical, plays a crucial role in dictating the magnetic behavior of the lanthanide-radical chains. [] The radical's unpaired electron strongly interacts with the lanthanide ions, resulting in significant antiferromagnetic coupling. [] This coupling strength is remarkably high, particularly in the gadolinium derivative (Gd-TEMPO-CN), setting a new benchmark for Gd-radical pairs. [] The strong coupling observed in the terbium derivative (Tb-TEMPO-CN) contributes to its single-molecule magnet behavior, a property of high interest in molecular magnetism. []

Q2: What is the significance of using computational chemistry methods like CASSCF in understanding the magnetic behavior of these lanthanide-radical chains?

A2: Computational methods like CASSCF prove invaluable in rationalizing the observed magnetic properties. [] For instance, in the case of Tb-TEMPO-CN, CASSCF calculations accurately predicted the strong antiferromagnetic coupling constant (JTb-rad) between the terbium ion and the TEMPO-CN radical. [] This computational validation strengthens the experimental findings and offers deeper insights into the underlying electronic interactions responsible for the observed magnetic behavior. []

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